molecular formula C15H17ClN2O2 B216876 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride CAS No. 109651-02-7

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

Cat. No.: B216876
CAS No.: 109651-02-7
M. Wt: 292.76 g/mol
InChI Key: WWDDSNHFQQTONS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride typically involves the reaction of 4-ethoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)benzamide
  • 4-amino-N-(4-methylphenyl)benzamide
  • 4-amino-N-(4-chlorophenyl)benzamide

Uniqueness

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

4-amino-N-(4-ethoxyphenyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDDSNHFQQTONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610031
Record name 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109651-02-7
Record name 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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